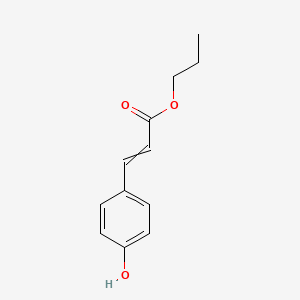
Propyl 3-(4-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-(4-hydroxyphenyl)prop-2-enoate, also known as propyl p-coumarate, is an organic compound with the molecular formula C12H14O3. It is an ester derivative of p-coumaric acid, which is a naturally occurring hydroxycinnamic acid found in various plants. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through the esterification of p-coumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate derivative.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Propyl 3-(4-hydroxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its potential skin-protective properties.
Mécanisme D'action
The mechanism of action of propyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- Butyl 3-(4-hydroxyphenyl)prop-2-enoate
Uniqueness
Propyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the propyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
94530-69-5 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
propyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-12(14)8-5-10-3-6-11(13)7-4-10/h3-8,13H,2,9H2,1H3 |
Clé InChI |
AJOXHZKDNCMEKC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


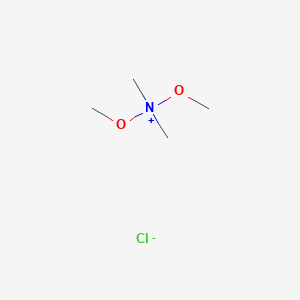


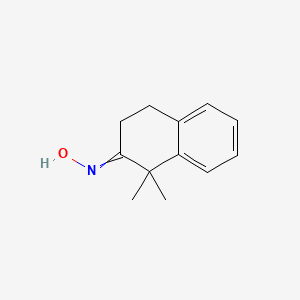




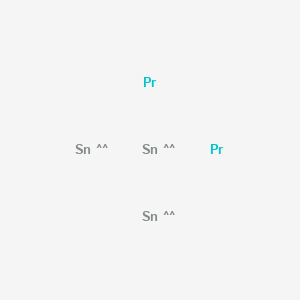
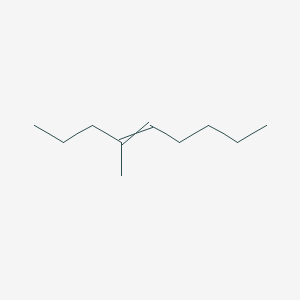

![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
